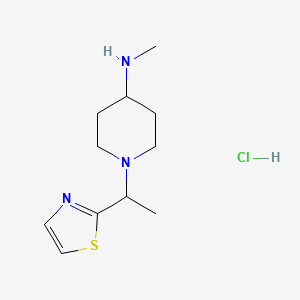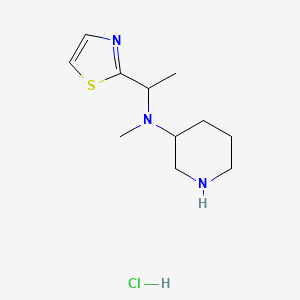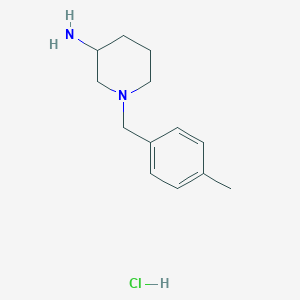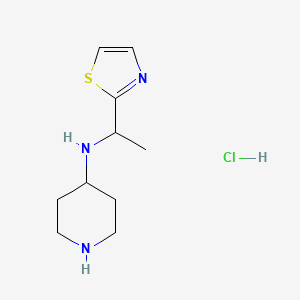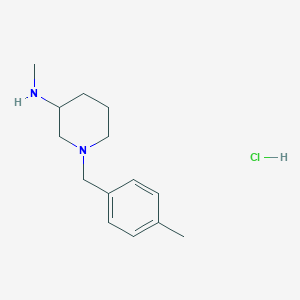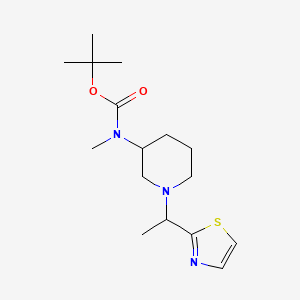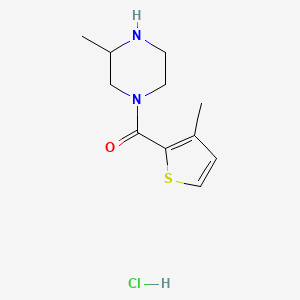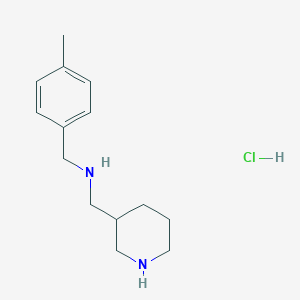
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane
Overview
Description
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as CP-47,497 and is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. The purpose of
Scientific Research Applications
Oxidative Transformations of Halogenated Styrene Epoxides
The study by Petrov and Solyanikov (2010) delved into the oxidative transformations of halogenated styrene epoxides, specifically 2-(4-chlorophenyl)oxirane and 2-(4-fluorophenyl)oxirane, in the presence of p-toluenesulfonic acid. They observed that the introduction of halogen atoms to the phenyl ring notably accelerates the oxidation process (Petrov & Solyanikov, 2010).
Chiral Resolution Reagent
Chiral Resolution of Amines
The compound (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been highlighted as a versatile chiral resolution reagent for a variety of α-chiral primary and secondary amines. This compound, derived from enantiopure (2S,3S)-phenylglycidol, allows for a regioselective ring-opening and is convenient for analyzing scalemic mixtures of amines due to the ease of identifying and quantifying diastereomeric products (Rodríguez-Escrich et al., 2005).
Molecular Structure and Quantum Chemical Studies
FT-IR, NBO Analysis, and HOMO-LUMO Studies
The research conducted by Najiya et al. (2014) on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involved detailed analyses including FT-IR, NBO analysis, and studies on HOMO and LUMO. The study revealed significant findings about the molecule's stability arising from hyper-conjugative interactions and charge delocalization, and it provided insights into the molecule's electronic properties and reactivity (Najiya et al., 2014).
Synthesis and Applications in Polymer Chemistry
Ring-Opening Polymerization
The study by Merlani et al. (2015) explored the ring-opening polymerization of a 2,3-disubstituted oxirane which led to the formation of a polyether with a carbonyl–aromatic π-stacked structure. This structure implies intramolecular charge transfer interactions, highlighting the compound's potential in the field of polymer chemistry (Merlani et al., 2015).
properties
IUPAC Name |
2-(chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-9-15(10-5-7-11(18)8-6-10)14(19-15)12-3-1-2-4-13(12)17/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTYLEOASXQERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)(CCl)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669934 | |
| Record name | 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133024-33-6 | |
| Record name | 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-(chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-, (2R,3R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




